5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Overview
Description
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is a chemical compound with the CAS Number: 54644-12-1. It has a molecular weight of 233.22 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C12H11NO4/c1-2-16-12-9 (11 (14)15)13-10 (17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3, (H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Efficient Synthesis Methods
A study by Khomenko et al. (2016) demonstrated the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides and ethyl carbethoxyformimidate, indicating the role of similar compounds in facilitating organic synthesis processes (Khomenko, Doroschuk, & Lampeka, 2016).
Building Blocks for Heterocyclic Compounds
Shi et al. (1991) detailed the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, showcasing its utility in producing ester and amide derivatives with potential in drug development and other chemical applications (Shi, Xu, & Xu, 1991).
Synthesis and Structural Confirmation
Benoiton, Hudecz, & Chen (2009) researched amino-acid conjugates of related haptens, providing insights into the synthesis and confirmation of structure for compounds with potential biochemical applications (Benoiton, Hudecz, & Chen, 2009).
Safety and Hazards
Properties
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12-9(11(14)15)13-10(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAJTWXRSXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469603 | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54644-12-1 | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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